
Uridine-2',3'-cyclic Monophosphate Sodium Salt
Descripción general
Descripción
Uridine-2’,3’-cyclic Monophosphate Sodium Salt is a nucleoside analog with the chemical formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol . It is a cyclic phosphate ester of uridine, where both the 2’- and the 3’-hydroxy groups are esterified by phosphoric acid . This compound is known for its role as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-2’,3’-cyclic Monophosphate Sodium Salt typically involves the cyclization of uridine monophosphate under specific conditions. The reaction is carried out in the presence of phosphoric acid, which facilitates the formation of the cyclic phosphate ester . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Uridine-2’,3’-cyclic Monophosphate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Uridine-2’,3’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phosphate group, forming different uridine analogs.
Major Products Formed
The major products formed from these reactions include uridine monophosphate and various uridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Uridine-2’,3’-cyclic Monophosphate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a transition-state analogue in studies of RNA hydrolysis by Ribonuclease A.
Biology: The compound is utilized in biochemical assays to study enzyme kinetics and inhibition.
Industry: The compound is used in the production of nucleoside analogs for various pharmaceutical applications.
Mecanismo De Acción
Uridine-2’,3’-cyclic Monophosphate Sodium Salt exerts its effects by inhibiting the synthesis of DNA. It acts as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis, thereby interfering with the normal function of enzymes involved in DNA synthesis . This inhibition leads to the disruption of cellular processes, ultimately resulting in the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Uridine-3’-monophosphate Sodium Salt: This compound is a nucleotide used in the biochemical synthesis of ribothymidine-3’-phosphate.
Uridine-5’-monophosphate Sodium Salt: Another nucleotide analog used in various biochemical applications.
Uniqueness
Uridine-2’,3’-cyclic Monophosphate Sodium Salt is unique due to its cyclic phosphate ester structure, which allows it to act as a transition-state analogue in enzymatic reactions . This property makes it particularly valuable in studies of enzyme kinetics and inhibition, setting it apart from other uridine analogs .
Actividad Biológica
Uridine-2',3'-cyclic Monophosphate Sodium Salt (2',3'-cUMP) is a cyclic nucleotide that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in research and medicine.
Overview of this compound
- Chemical Structure : 2',3'-cUMP has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol.
- Mechanism of Action : It acts primarily as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis, impacting various biochemical pathways by altering enzyme activity and cellular metabolism .
Enzymatic Interactions
2',3'-cUMP interacts with multiple enzymes and proteins, influencing various biochemical reactions:
- Ribonuclease Activity : It serves as a transition-state analogue in studies involving RNA hydrolysis by ribonuclease A, highlighting its role in RNA metabolism.
- Inhibition Studies : The compound has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival .
Cellular Effects
The biological effects of 2',3'-cUMP extend across various cell types:
- Metabolic Homeostasis : It plays a crucial role in maintaining metabolic balance during cellular stress, affecting pathways related to energy metabolism and stress response .
- Gene Regulation : Research indicates that 2',3'-cUMP modulates gene expression related to biofilm formation and motility in bacteria like Escherichia coli and Pseudomonas fluorescens .
Case Studies
- Inhibition of Cancer Cell Growth :
- Role in Bacterial Physiology :
Data Tables
Applications in Research and Medicine
This compound is utilized across various fields:
Q & A
Basic Research Questions
Q. What methods are recommended to determine the solubility and stability of Uridine-2',3'-cyclic Monophosphate Sodium Salt in experimental buffers?
- Methodology : Solubility can be assessed via gravimetric analysis by dissolving the compound in buffers of varying pH (e.g., phosphate-buffered saline, Tris-HCl) and measuring saturation points. Stability studies should employ UV-Vis spectroscopy to monitor absorbance changes at 260–280 nm (common for nucleotides) over time under different temperatures and pH conditions. For precise pKa determination, conduct potentiometric titrations and compare results with structurally analogous compounds like uridine-2':3'-cyclic phosphate .
Q. How can researchers confirm the purity and identity of synthesized this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (260 nm) to assess purity. Mass spectrometry (ESI-MS) confirms molecular weight (328.15 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) verifies cyclic phosphate structure and sodium counterion presence. Cross-reference with published NMR spectra of related uridine derivatives .
Q. What spectroscopic techniques are suitable for quantifying this compound in aqueous solutions?
- Methodology : UV-Vis spectroscopy at 260 nm (typical for uridine derivatives) using a molar extinction coefficient (ε) derived from standard curves. For advanced quantification, pair with fluorescence labeling via derivatization (e.g., using dansyl chloride) and fluorometric detection, though this requires validation to avoid structural interference .
Advanced Research Questions
Q. How can researchers design experiments to investigate its role as a substrate or inhibitor of phosphodiesterases?
- Methodology :
Enzyme Kinetics : Use a continuous spectrophotometric assay with a coupled system (e.g., purine nucleoside phosphorylase and 2-amino-6-mercapto-7-methylpurine ribonucleoside) to measure phosphodiesterase activity. Compare reaction rates with and without the compound .
Inhibition Studies : Perform competitive/non-competitive inhibition assays using varying substrate (e.g., cAMP/cGMP) and inhibitor concentrations. Analyze via Lineweaver-Burk plots .
Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve enzyme-compound complexes, focusing on cyclic phosphate interactions with catalytic residues .
Q. How can discrepancies in reported enzymatic activity data be addressed?
- Methodology :
- Buffer Conditions : Test activity across ionic strengths and pH ranges, as nucleotide-enzyme interactions are pH-sensitive .
- Contaminant Screening : Use HPLC to rule out degradation products (e.g., linear uridine monophosphates) that may alter results .
- Orthogonal Assays : Validate findings with alternative methods (e.g., radioactive labeling with ³²P-cyclic phosphate) .
Q. What strategies enable the study of its interaction with RNA structures?
- Methodology :
- NMR Spectroscopy : Use ¹H-¹⁵N HSQC to monitor chemical shift perturbations in RNA upon compound binding.
- Thermal Denaturation : Measure RNA melting temperatures (Tₘ) via UV hyperchromicity to assess stabilization/destabilization effects.
- Single-Molecule FRET : Probe RNA conformational dynamics in real-time with fluorophore-labeled constructs .
Q. How does the cyclic phosphate conformation affect binding affinity to nucleotide-binding proteins compared to linear isomers?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics (ΔH, ΔS) of cyclic vs. linear uridine monophosphates.
- Molecular Dynamics Simulations : Model protein-ligand interactions to identify conformational strain or hydrogen-bonding differences .
Q. Methodological Notes
- Synthesis Protocols : While direct synthesis methods are not detailed in evidence, standard approaches for cyclic nucleotides involve protecting group chemistry (e.g., trityl groups for ribose hydroxyls) followed by cyclization using carbodiimides. Purification via ion-exchange chromatography is critical .
- Data Interpretation : Cross-validate findings with structurally related compounds (e.g., cytidine-2',3'-cyclic monophosphate) to identify trends in nucleotide-protein interactions .
Propiedades
IUPAC Name |
sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDDBXIXSYSRT-IAIGYFSYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
606-02-0 (Parent) | |
Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15718-50-0 | |
Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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